molecular formula C12H16N2O3S B2969148 Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate CAS No. 320423-62-9

Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B2969148
CAS No.: 320423-62-9
M. Wt: 268.33
InChI Key: GMNRXGBBTVVELR-UHFFFAOYSA-N
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Description

Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a 5-formyl-substituted thiazole moiety via a methylene bridge. The ester group at the 4-position of the piperidine and the formyl group on the thiazole render this compound reactive and versatile for further chemical modifications, such as Schiff base formation or nucleophilic additions.

Properties

IUPAC Name

ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-2-17-11(16)9-3-5-14(6-4-9)12-13-7-10(8-15)18-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNRXGBBTVVELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminothiazole with ethyl 4-piperidinecarboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Effects

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Structure : Replaces the thiazole with a 1,2,3-triazole ring and introduces a pyridinyl substituent.
  • Key Differences: The triazole ring increases aromaticity and metabolic stability compared to thiazole. Hydrogen bonding patterns differ due to the triazole’s N–H groups, as evidenced by Hirshfeld surface analysis .
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
  • Structure : Substitutes the formyl group with a chloro atom on the thiazole.
  • Key Differences :
    • Lipophilicity : Higher XLogP3 (2.5 vs. ~1.5 estimated for the formyl analog) due to the chloro group, enhancing membrane permeability .
    • Reactivity : Chloro substituents are less reactive than formyl groups, reducing susceptibility to nucleophilic attacks.
    • Molecular Weight : 288.79 g/mol, lower than the formyl analog (estimated ~300 g/mol) .
Ethyl 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
  • Structure: Replaces thiazole with a thiadiazole ring and introduces an amino group.
  • Key Differences: Hydrogen Bonding: The amino group increases hydrogen bond donor capacity (vs. formyl’s acceptor-only role), improving solubility in polar solvents. Molecular Weight: 248.32 g/mol (C10H16N4O2S), significantly lower than the formyl-thiazole analog .
Fluorinated Derivatives (e.g., Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate)
  • Structure : Incorporates fluorophenyl and trifluoromethyl groups.
  • Key Differences :
    • Electron Effects : Fluorine atoms increase electronegativity, altering electronic distribution and enhancing metabolic stability.
    • Bioactivity : Trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Functional Groups
Target Compound (Formyl-thiazole) ~300 (estimated) ~1.5 6 6 Formyl, ester, piperidine
Chloro-thiazole Analog 288.79 2.5 5 5 Chloro, ester, piperidine
Amino-thiadiazole Analog 248.32 1.2 6 5 Amino, ester, thiadiazole
Fluorinated Pyrazole-Thiazole ~400 (estimated) 3.8 8 7 Trifluoromethyl, fluorophenyl

Biological Activity

Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 268.33 g/mol
  • CAS Number : 320423-62-9

The structure features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities.

Synthesis

This compound can be synthesized through various organic reactions, typically involving:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Introduction of the Thiazole Ring : Utilizing thiazole derivatives in coupling reactions.
  • Formylation : Employing reagents like formic acid to introduce the formyl group.
  • Esterification : Finalizing the structure by esterifying with ethanol under acidic conditions.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions.
  • The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance:

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
Compound AA431 (human epidermoid carcinoma)<10Induces apoptosis via Bcl-2 inhibition
Compound BU251 (human glioblastoma)<20Disrupts cell cycle progression

This compound has shown promise in preliminary studies as a potential anticancer agent due to its structural similarities to known cytotoxic compounds .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, suggesting potential use in treating infections .

Case Studies

Several studies have investigated the biological activity of thiazole-based compounds:

  • Anticonvulsant Activity : A study found that thiazole derivatives displayed significant anticonvulsant properties in animal models, suggesting a neuroprotective effect .
  • Antitumor Studies : In vitro assays revealed that specific thiazole-containing compounds inhibited tumor growth in several cancer cell lines, highlighting their potential as therapeutic agents .

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